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Compound of Interest

Compound Name: 1-(3-Methylphenyl)ethanamine

Cat. No.: B1308325

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Methylphenyl)ethanamine (also known as 1-(m-Tolyl)ethanamine), a primary amine with
applications in pharmaceutical and chemical research. This document outlines expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supported by detailed experimental protocols. The information herein is intended to serve as a
valuable resource for the identification, characterization, and quality control of this compound.

While direct experimental spectra for 1-(3-Methylphenyl)ethanamine are not widely available
in public repositories, the data presented is based on established spectroscopic principles and
data from the closely related isomer, 1-(4-methylphenyl)ethanamine, providing a reliable
predictive framework.

Chemical Structure and Properties

e |[UPAC Name: 1-(3-methylphenyl)ethanamine
e Molecular Formula: CoH13N[1]
e Molecular Weight: 135.21 g/mol [1]

e CAS Number: 70138-19-1[1]
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

2.1.1. *H NMR Spectroscopy

The proton NMR spectrum of 1-(3-Methylphenyl)ethanamine is expected to show distinct
signals for the aromatic, methine, amino, and methyl protons.

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~7.2-7.0 Multiplet 4H Ar-H
~4.1 Quartet 1H CH-NH:z
~2.3 Singlet 3H Ar-CHs
~1.5 Broad Singlet 2H NH:2
~1.4 Doublet 3H CHs-CH

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within
the molecule.
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Chemical Shift (8) (ppm) Assighment

~145 Aromatic C (quaternary)
~138 Aromatic C (quaternary)
~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~124 Aromatic CH

~51 CH-NH:2

~25 CHs-CH

~21 Ar-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 1-(3-Methylphenyl)ethanamine, a primary amine, will exhibit characteristic N-H stretching

and bending vibrations.

Wavenumber (cm~?)

Intensity

Assighment

N-H stretch (symmetric and

3300-3500 Medium, Sharp ,

asymmetric)
3000-3100 Medium Aromatic C-H stretch
2850-2970 Medium Aliphatic C-H stretch
1580-1650 Medium to Strong N-H bend (scissoring)
1450-1600 Medium to Weak Aromatic C=C stretch
1000-1250 Medium C-N stretch

Aromatic C-H bend (out-of-
690-900 Strong

plane)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-(3-Methylphenyl)ethanamine, electron ionization (EIl) is a common

method.
m/z Relative Intensity Assignment
135 Moderate [M]* (Molecular lon)
) [M - CHs]* (Loss of a methyl
120 High
group)
91 Moderate [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.

Materials and Equipment:

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCI3)

1-(3-Methylphenyl)ethanamine sample

Pipettes and vials
Procedure:

o Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(3-
Methylphenyl)ethanamine into a clean, dry vial.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1308325?utm_src=pdf-body
https://www.benchchem.com/product/b1308325?utm_src=pdf-body
https://www.benchchem.com/product/b1308325?utm_src=pdf-body
https://www.benchchem.com/product/b1308325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Add approximately 0.6-0.7 mL of CDClIs to the vial.
o Ensure the sample is fully dissolved. Gentle vortexing may be applied.
e Using a pipette, transfer the solution into a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for *H and 13C frequencies.
o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are
sufficient.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number
of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the spectra and perform baseline correction.

[e]

Calibrate the chemical shift scale using the residual solvent peak (CDCls at 7.26 ppm for
'H and 77.16 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.
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Materials and Equipment:

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

1-(3-Methylphenyl)ethanamine sample
Solvent for cleaning (e.g., isopropanol)
Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be
subtracted from the sample spectrum.

Sample Application: Place a small drop of the liquid 1-(3-Methylphenyl)ethanamine sample
directly onto the ATR crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400
cm~L,

Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the
measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.
Materials and Equipment:

o Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a
mass spectrometer (e.g., with an Electron lonization source).
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e 1-(3-Methylphenyl)ethanamine sample

e Solvent (e.g., methanol or dichloromethane)
 Vials and syringes

Procedure (using GC-MS):

o Sample Preparation: Prepare a dilute solution of 1-(3-Methylphenyl)ethanamine in a
suitable volatile solvent (e.g., 1 mg/mL in methanol).

e Instrument Setup:

o Set the GC oven temperature program to ensure good separation and peak shape. A
typical program might start at 50°C and ramp up to 250°C.

o Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

o Set the MS parameters: select Electron lonization (El) at 70 eV. Set the mass range to be

scanned (e.g., m/z 40-400).

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the sample solution into the GC. The
instrument will automatically acquire the mass spectrum of the compound as it elutes from
the GC column.

e Data Analysis:

o Identify the peak corresponding to 1-(3-Methylphenyl)ethanamine in the total ion
chromatogram (TIC).

o Analyze the mass spectrum associated with this peak to identify the molecular ion and

major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical sample like 1-(3-Methylphenyl)ethanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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